2-(3-bromobenzyl)-4-phenyl-1(2H)-phthalazinone
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Overview
Description
2-(3-bromobenzyl)-4-phenyl-1(2H)-phthalazinone is a heterocyclic compound that belongs to the phthalazinone family This compound is characterized by the presence of a phthalazinone core, which is a bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromobenzyl)-4-phenyl-1(2H)-phthalazinone typically involves the reaction of 3-bromobenzyl chloride with 4-phenylphthalazinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-phenylphthalazinone in DMF.
- Add potassium carbonate to the solution.
- Introduce 3-bromobenzyl chloride to the reaction mixture.
- Heat the reaction mixture to 100-120°C and stir for several hours.
- Cool the reaction mixture and pour it into water to precipitate the product.
- Filter and purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromobenzyl)-4-phenyl-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
2-(3-bromobenzyl)-4-phenyl-1(2H)-phthalazinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromobenzyl)-4-phenyl-1(2H)-phthalazinone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being investigated.
Comparison with Similar Compounds
2-(3-bromobenzyl)-4-phenyl-1(2H)-phthalazinone can be compared with other similar compounds, such as:
2-(3-chlorobenzyl)-4-phenyl-1(2H)-phthalazinone: Similar structure but with a chlorine atom instead of a bromine atom. The presence of chlorine may affect the compound’s reactivity and biological activity.
2-(3-methylbenzyl)-4-phenyl-1(2H)-phthalazinone: Similar structure but with a methyl group instead of a bromine atom. The methyl group may influence the compound’s lipophilicity and pharmacokinetic properties.
2-(3-nitrobenzyl)-4-phenyl-1(2H)-phthalazinone: Similar structure but with a nitro group instead of a bromine atom. The nitro group may enhance the compound’s electron-withdrawing properties and affect its reactivity.
The uniqueness of this compound lies in the presence of the bromobenzyl group, which imparts specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-4-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-17-10-6-7-15(13-17)14-24-21(25)19-12-5-4-11-18(19)20(23-24)16-8-2-1-3-9-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOMEZRXVSGFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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